molecular formula C16H15N3O5S B3929696 4-methoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide

4-methoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B3929696
M. Wt: 361.4 g/mol
InChI Key: PZKNOFLTFPAVAU-UHFFFAOYSA-N
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Description

4-methoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide is a complex organic compound with the molecular formula C16H15N3O5S This compound is known for its unique chemical structure, which includes methoxy, nitro, and carbamothioyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methoxy-4-nitroaniline in the presence of a base to yield the desired product. The reaction conditions often include solvents like dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Oxidation: Formation of corresponding nitroso or amino derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

4-methoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The nitro group, in particular, can be reduced to form reactive nitrogen species, which can then interact with proteins and nucleic acids, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(4-nitrophenyl)benzamide
  • 4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide
  • 2-methoxy-4-nitrophenyl isothiocyanate

Uniqueness

4-methoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide is unique due to its combination of methoxy, nitro, and carbamothioyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the carbamothioyl group can enhance its reactivity and potential biological activities compared to other benzamide derivatives .

Properties

IUPAC Name

4-methoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c1-23-12-6-3-10(4-7-12)15(20)18-16(25)17-13-8-5-11(19(21)22)9-14(13)24-2/h3-9H,1-2H3,(H2,17,18,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKNOFLTFPAVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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